molecular formula C15H19N3O5S3 B2922839 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1060212-02-3

1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2922839
CAS No.: 1060212-02-3
M. Wt: 417.51
InChI Key: DQJXKSCYDINLLV-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by:

  • Core structure: A benzo[d]thiazole scaffold substituted with two methylsulfonyl groups at positions 1 (piperidine ring) and 6 (benzothiazole ring).
  • Functional groups: A carboxamide linkage between the piperidine and benzothiazole moieties.

Properties

IUPAC Name

1-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S3/c1-25(20,21)11-5-6-12-13(8-11)24-15(16-12)17-14(19)10-4-3-7-18(9-10)26(2,22)23/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJXKSCYDINLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H17N3O4S2
  • Molecular Weight : 377.44 g/mol
  • CAS Number : 313469-70-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the thiazole and piperidine moieties contributes significantly to its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study on thiazole derivatives demonstrated that compounds with a methylsulfonyl group exhibited enhanced cytotoxicity against human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings : In vitro studies showed that certain thiazole derivatives inhibited COX-2 activity with IC50 values comparable to celecoxib, a known anti-inflammatory drug . This suggests that the compound may possess similar anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of methylsulfonyl groups enhances solubility and bioavailability, which are crucial for effective drug action.
  • Thiazole Moiety : The benzothiazole structure is essential for anticancer activity, as it facilitates interactions with target proteins involved in cell proliferation and survival pathways .
  • Piperidine Ring : The piperidine component contributes to the overall stability and binding affinity of the compound to its targets.

Biological Activity Summary Table

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, inhibits cell proliferation
Anti-inflammatoryInhibits COX enzymes
CytotoxicityAffects multiple cancer cell lines

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole-Piperidine Linkages

The evidence highlights several compounds with overlapping structural features (e.g., benzo[d]thiazole, sulfonyl groups, and piperidine-carboxamide linkages). Key examples include:

Compound 25 (1-Methyl-3-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-imidazol-3-ium tetrafluoroborate)
  • Structural differences : Replaces the piperidine-carboxamide with an imidazolium salt linked via an acetamide group.
  • Physical properties :
    • Melting point: 88–89°C
    • NMR Distinct $ ^1H $ NMR signals at δ 3.40 (s, 3H, CH$3$), 4.62 (s, 2H, CH$2$), and $ ^{19}F $ NMR signals at δ -151.3 (BF$_4^-$) .
  • Biological activity : Demonstrated moderate in vitro anti-tumor activity in preliminary screens .
Compound 48 ((E)-1-((1-(4-Chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide)
  • Structural differences : Incorporates an indole moiety and semicarbazide linkage instead of piperidine-carboxamide.
  • Biological activity : Exhibited potent anti-tumor activity against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells in MTT assays .
1-(6-Cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
  • Structural differences : Replaces the benzo[d]thiazole with a pyrimidine ring and substitutes the phenyl group with a methylsulfonyl moiety.

Comparison of Physicochemical Properties

The following table summarizes data from structurally related compounds:

Compound Name / ID Melting Point (°C) Key NMR Signals ($ ^1H $, δ ppm) Solubility (DMSO)
Compound 25 88–89 3.40 (CH$3$), 4.62 (CH$2$) >10 mg/mL
Compound 24 78–80 3.35 (CH$3$), 4.58 (CH$2$) >10 mg/mL
Compound 44 (COX-2 inhibitor) N/A N/A Moderate

Key observations :

  • Methylsulfonyl groups enhance solubility in polar solvents like DMSO, as seen in Compounds 24 and 25 .
  • Carboxamide linkages improve metabolic stability compared to ester or imidazolium-based analogs .
Anti-Tumor Activity
  • Compound 25 : IC$_{50}$ values ranged from 5–10 µM against leukemia cell lines .
  • Compound 48 : IC$_{50}$ < 2 µM against solid tumors, attributed to the indole-benzo[d]thiazole hybrid structure .
Anti-Inflammatory Activity
  • Compounds 44–46 : Selective COX-2 inhibitors with IC$_{50}$ values < 1 µM, comparable to celecoxib .
  • Compound 43 : Demonstrated ulcerogenic indices lower than indomethacin, suggesting improved safety profiles for sulfonyl-containing derivatives .

Molecular Modeling and Binding Interactions

  • COX-2 inhibitors : Compounds 44–46 showed strong hydrogen bonding with Arg120 and Tyr355 residues in COX-2, similar to celecoxib .
  • Kinase inhibitors : Piperidine-carboxamide derivatives (e.g., berzosertib analogs) bind to ATP pockets in kinases like ATR, suggesting a plausible mechanism for the target compound .

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